molecular formula C26H36N2O4 B4888577 N,N'-hexane-1,6-diylbis(2-phenoxybutanamide)

N,N'-hexane-1,6-diylbis(2-phenoxybutanamide)

Cat. No.: B4888577
M. Wt: 440.6 g/mol
InChI Key: PLJFQVALQHPKRA-UHFFFAOYSA-N
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Description

N,N’-hexane-1,6-diylbis(2-phenoxybutanamide) is an organic compound characterized by its unique structure, which includes a hexane backbone with two phenoxybutanamide groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-hexane-1,6-diylbis(2-phenoxybutanamide) typically involves the reaction of hexane-1,6-diamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-hexane-1,6-diylbis(2-phenoxybutanamide) may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-hexane-1,6-diylbis(2-phenoxybutanamide) can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N,N’-hexane-1,6-diylbis(2-phenoxybutanamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-hexane-1,6-diylbis(2-phenoxybutanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N’-hexane-1,6-diylbis(2-hydroxybenzamide): Similar structure but with hydroxy groups instead of phenoxy groups.

    1,6-hexamethylenebis(1,1-dimethylsemicarbazide): Different functional groups but similar hexane backbone.

Uniqueness

N,N’-hexane-1,6-diylbis(2-phenoxybutanamide) is unique due to its phenoxybutanamide groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-phenoxy-N-[6-(2-phenoxybutanoylamino)hexyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-3-23(31-21-15-9-7-10-16-21)25(29)27-19-13-5-6-14-20-28-26(30)24(4-2)32-22-17-11-8-12-18-22/h7-12,15-18,23-24H,3-6,13-14,19-20H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJFQVALQHPKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCCCCNC(=O)C(CC)OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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